molecular formula C20H23NO6 B11128420 1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline

1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11128420
M. Wt: 373.4 g/mol
InChI Key: VGBKUEYXIHVZRQ-HNNXBMFYSA-N
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Description

1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

The synthesis of 1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline involves several steps. The starting material, 7-hydroxy-4-methylcoumarin, is first synthesized by the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of Lewis acids . The resulting coumarin derivative is then reacted with appropriate organic halides to introduce the desired substituents . The final step involves the coupling of the coumarin derivative with L-proline through an esterification reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its combined antimicrobial and anti-inflammatory properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-1-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H23NO6/c1-3-5-13-10-18(23)27-19-12(2)16(8-7-14(13)19)26-11-17(22)21-9-4-6-15(21)20(24)25/h7-8,10,15H,3-6,9,11H2,1-2H3,(H,24,25)/t15-/m0/s1

InChI Key

VGBKUEYXIHVZRQ-HNNXBMFYSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)O

Origin of Product

United States

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